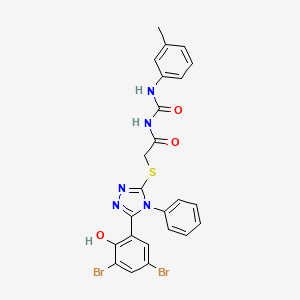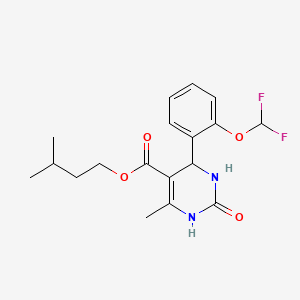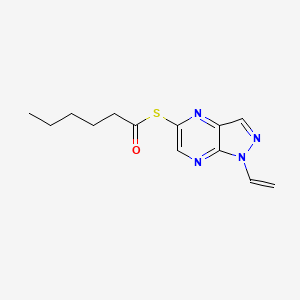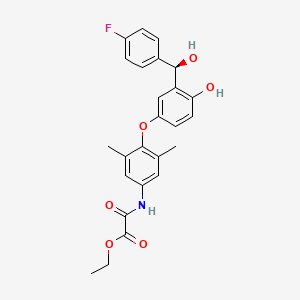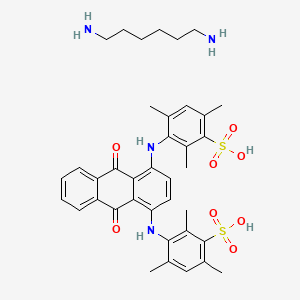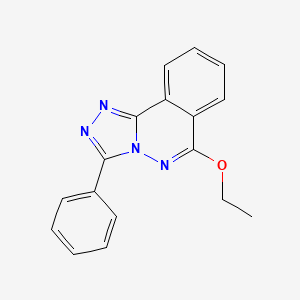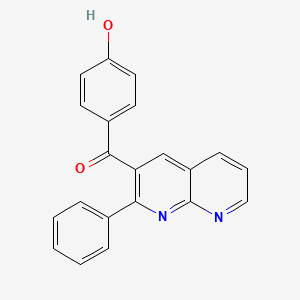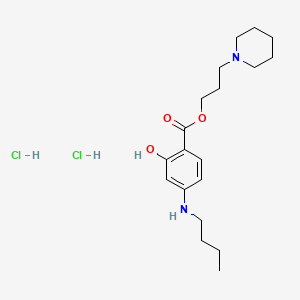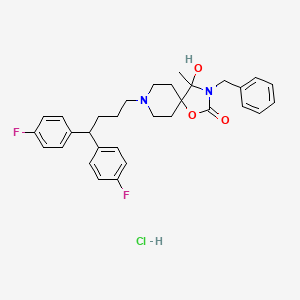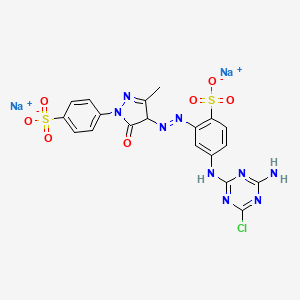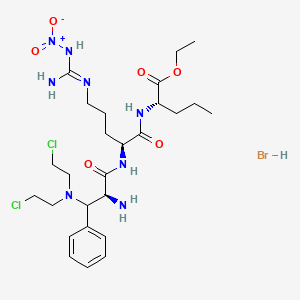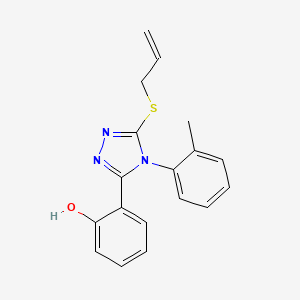
2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound with a unique structure that combines phenolic, triazole, and thioether functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile to form the 1,2,4-triazole ring.
Introduction of the Thioether Group: The thioether group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate halide.
Attachment of the Phenolic Group: The phenolic group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a phenol derivative and a suitable aryl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The thioether group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various alkyl or aryl thioether derivatives.
Applications De Recherche Scientifique
2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the triazole ring can coordinate with metal ions or interact with biological macromolecules. The thioether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(2-propenyl)phenol: Shares the phenolic and propenyl functionalities but lacks the triazole and thioether groups.
4-(2-Methyl-2-propenyl)phenol: Similar phenolic and propenyl groups but lacks the triazole ring.
Eugenol (2-Methoxy-4-(2-propenyl)phenol): Contains a methoxy group instead of a methyl group and lacks the triazole and thioether functionalities.
Uniqueness
2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is unique due to its combination of phenolic, triazole, and thioether functionalities, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81518-45-8 |
|---|---|
Formule moléculaire |
C18H17N3OS |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-[4-(2-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C18H17N3OS/c1-3-12-23-18-20-19-17(14-9-5-7-11-16(14)22)21(18)15-10-6-4-8-13(15)2/h3-11,22H,1,12H2,2H3 |
Clé InChI |
UTZVKEOFKXACHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NN=C2SCC=C)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



